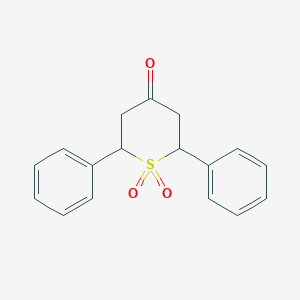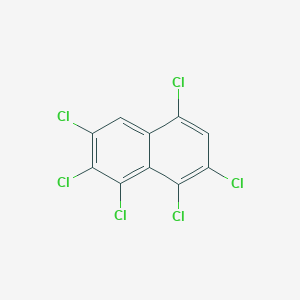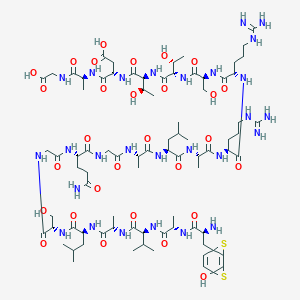
Hcg-beta (gly(88,90))82-101
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hcg-beta (gly(88,90))82-101 is a peptide hormone that plays an important role in various physiological processes. It is a fragment of the human chorionic gonadotropin (hCG) hormone, which is produced during pregnancy. Hcg-beta (gly(88,90))82-101 has been extensively studied for its potential applications in scientific research.
作用机制
Hcg-beta (gly(88,90))82-101 acts by binding to the luteinizing hormone/choriogonadotropin receptor (LHCGR) on the cell surface. This binding activates the receptor, leading to the activation of various signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. The activation of these pathways leads to various biochemical and physiological effects.
生化和生理效应
Hcg-beta (gly(88,90))82-101 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit tumor growth by inhibiting angiogenesis and inducing cell cycle arrest. Hcg-beta (gly(88,90))82-101 has been shown to increase the production of testosterone in males and progesterone in females. It has also been shown to have a role in regulating the immune system.
实验室实验的优点和局限性
Hcg-beta (gly(88,90))82-101 has several advantages for lab experiments. It is a stable peptide that can be synthesized easily using SPPS method. It has been extensively studied, and its mechanism of action and physiological effects are well understood. However, there are also some limitations to its use in lab experiments. Hcg-beta (gly(88,90))82-101 is a relatively expensive peptide, which may limit its use in some experiments. It also has a short half-life, which may limit its effectiveness in some applications.
未来方向
There are several future directions for hcg-beta (gly(88,90))82-101 research. One direction is the development of hcg-beta (gly(88,90))82-101-based cancer therapies. Hcg-beta (gly(88,90))82-101 has shown promise as a therapeutic target for cancer treatment, and further research is needed to develop effective therapies. Another direction is the development of hcg-beta (gly(88,90))82-101-based diagnostic tools. Hcg-beta (gly(88,90))82-101 has been used as a biomarker for cancer diagnosis, and further research is needed to develop more sensitive and specific diagnostic tools. Finally, further research is needed to understand the role of hcg-beta (gly(88,90))82-101 in various physiological processes, including immune regulation and hormone production.
合成方法
Hcg-beta (gly(88,90))82-101 can be synthesized using solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The protected amino acids are then deprotected to reveal the free amino group, which can be used for the next coupling reaction. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
科学研究应用
Hcg-beta (gly(88,90))82-101 has been used in various scientific research applications. It has been studied for its potential role in cancer diagnosis and treatment. Hcg-beta (gly(88,90))82-101 has been found to be overexpressed in various cancers, including breast, ovarian, and prostate cancer. It has been used as a biomarker for cancer diagnosis and monitoring. Hcg-beta (gly(88,90))82-101 has also been studied for its potential as a therapeutic target for cancer treatment. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
属性
CAS 编号 |
105028-22-6 |
|---|---|
产品名称 |
Hcg-beta (gly(88,90))82-101 |
分子式 |
C82H135N27O29S2 |
分子量 |
2027.2 g/mol |
IUPAC 名称 |
(3S)-3-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(7-hydroxy-3,8-dithiatricyclo[5.1.0.02,4]octa-1,5-dien-4-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C82H135N27O29S2/c1-33(2)24-47(72(131)97-38(9)64(123)100-44(16-14-22-89-79(85)86)70(129)101-45(17-15-23-90-80(87)88)71(130)106-51(32-111)75(134)108-59(42(13)113)78(137)109-58(41(12)112)77(136)104-49(26-55(117)118)73(132)96-36(7)62(121)93-30-56(119)120)102-63(122)37(8)94-53(115)28-91-68(127)46(18-19-52(84)114)99-54(116)29-92-69(128)50(31-110)105-74(133)48(25-34(3)4)103-65(124)39(10)98-76(135)57(35(5)6)107-66(125)40(11)95-67(126)43(83)27-81-20-21-82(138)61(140-82)60(81)139-81/h20-21,33-51,57-59,110-113,138H,14-19,22-32,83H2,1-13H3,(H2,84,114)(H,91,127)(H,92,128)(H,93,121)(H,94,115)(H,95,126)(H,96,132)(H,97,131)(H,98,135)(H,99,116)(H,100,123)(H,101,129)(H,102,122)(H,103,124)(H,104,136)(H,105,133)(H,106,130)(H,107,125)(H,108,134)(H,109,137)(H,117,118)(H,119,120)(H4,85,86,89)(H4,87,88,90)/t36-,37-,38-,39-,40-,41+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,57-,58-,59-,81?,82?/m0/s1 |
InChI 键 |
ZFJLWWNEENUSKP-GUSHEPIUSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC12C=CC3(C(=C1S2)S3)O)N)O |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC12C=CC3(C(=C1S2)S3)O)N |
规范 SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC12C=CC3(C(=C1S2)S3)O)N |
序列 |
XAVALSGQGALARRSTTDAG |
同义词 |
(Gly(88,90)) HCG-beta (82-101) (Gly(88,90))82-101 HCG-beta HCG-beta (82-101), (Gly(88,90))- HCG-beta (82-101), (glycyl(88,90))- HCG-beta (Gly(88,90))82-101 HCG-beta, (glycine(88,90))82-101- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate](/img/structure/B8706.png)
![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)-](/img/structure/B8709.png)
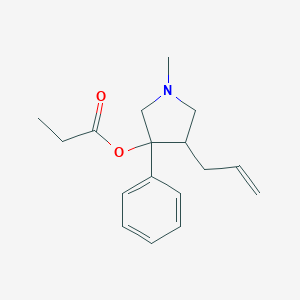

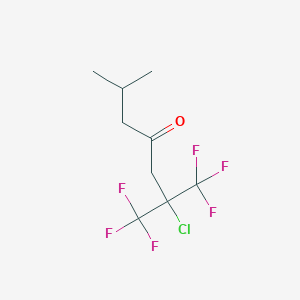
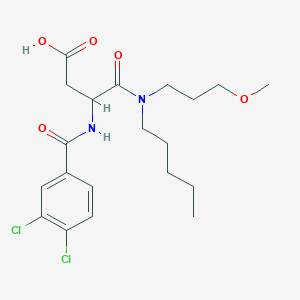
![2-[[5-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B8721.png)

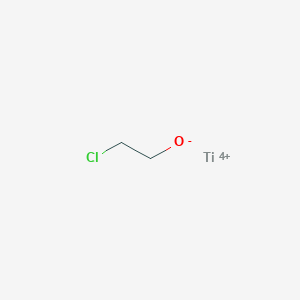
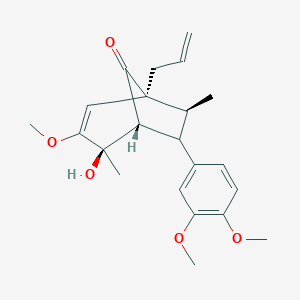
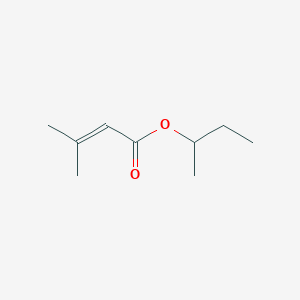
![Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B8735.png)
